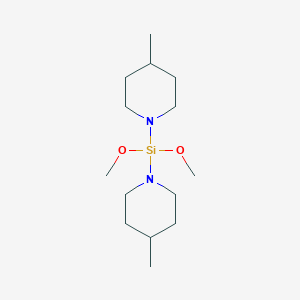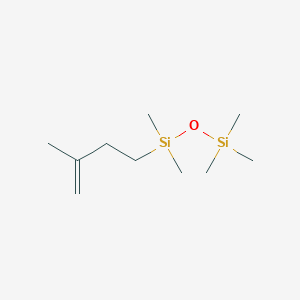
1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane: is an organosilicon compound that features a unique structure with two silicon atoms bonded to a central carbon atom, which is further bonded to a 3-methylbut-3-en-1-yl group. This compound is known for its applications in various fields, including materials science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane can be synthesized through a hydrosilylation reaction. This involves the addition of a silicon-hydrogen bond across an unsaturated carbon-carbon bond, typically catalyzed by platinum-based catalysts such as platinum-divinyltetramethyldisiloxane complex. The reaction is carried out under an inert atmosphere, often at elevated temperatures to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale hydrosilylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: 1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The silicon atoms can undergo nucleophilic substitution reactions, leading to the formation of various organosilicon derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkoxides and amines are employed in substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various organosilicon derivatives.
Aplicaciones Científicas De Investigación
Chemistry: 1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane is used as a precursor in the synthesis of advanced materials, including silicon-based polymers and resins. It is also employed in the development of novel catalysts for organic reactions.
Biology: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility and reduce biofouling. It is also investigated for its potential in drug delivery systems due to its unique structural properties.
Medicine: The compound is explored for its potential in medical applications, such as in the development of silicone-based implants and prosthetics. Its biocompatibility and stability make it a suitable candidate for such applications.
Industry: this compound is widely used in the production of silicone-based lubricants, sealants, and coatings. Its hydrophobic properties make it an excellent choice for water-repellent coatings and surface treatments.
Mecanismo De Acción
The mechanism of action of 1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane involves its interaction with various molecular targets, primarily through its silicon atoms. The silicon atoms can form strong bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of stable siloxane linkages. These interactions are crucial in its applications in materials science and surface modification.
Comparación Con Compuestos Similares
1,1,3,3-Tetramethyl-1,3-divinyldisiloxane: This compound has a similar structure but with vinyl groups instead of the 3-methylbut-3-en-1-yl group.
1,1,1,3,3-Pentamethyl-3-acetoxydisiloxane: This compound features an acetoxy group instead of the 3-methylbut-3-en-1-yl group.
Uniqueness: 1,1,1,3,3-Pentamethyl-3-(3-methylbut-3-en-1-yl)disiloxane is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the 3-methylbut-3-en-1-yl group enhances its reactivity and makes it suitable for specialized applications in organic synthesis and materials science.
Propiedades
Número CAS |
153524-67-5 |
|---|---|
Fórmula molecular |
C10H24OSi2 |
Peso molecular |
216.47 g/mol |
Nombre IUPAC |
dimethyl-(3-methylbut-3-enyl)-trimethylsilyloxysilane |
InChI |
InChI=1S/C10H24OSi2/c1-10(2)8-9-13(6,7)11-12(3,4)5/h1,8-9H2,2-7H3 |
Clave InChI |
QQLJDTAEAYOUCP-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)CC[Si](C)(C)O[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diazene, [4-[(4-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14265323.png)
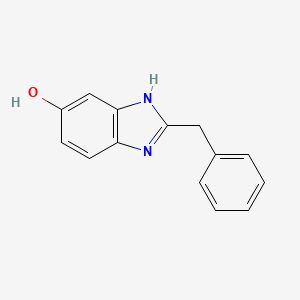

![4-{[3-(4-Amino-3-methylphenyl)propyl]amino}butan-1-OL](/img/structure/B14265336.png)
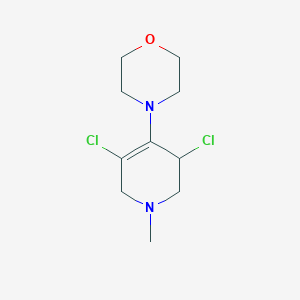
![[(tert-Butylalumanediyl)dimethanetriyl]tetrakis(trimethylsilane)](/img/structure/B14265344.png)
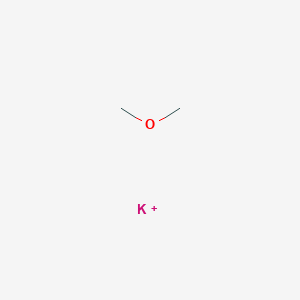

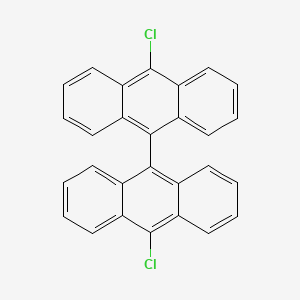
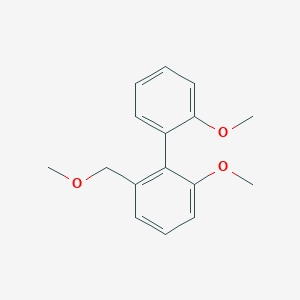
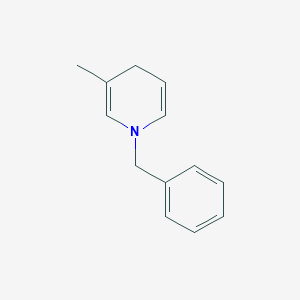
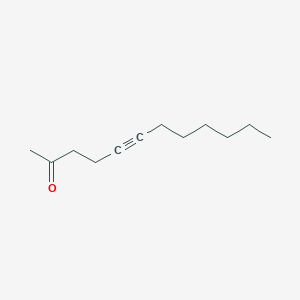
![7-chloro-5-hydroxy-1H-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14265398.png)
